

# Structural Basis of NITD-916 Binding to InhA: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | NITD-916  |
| Cat. No.:      | B15568402 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global health, necessitating the development of novel therapeutics with new mechanisms of action. The mycobacterial enoyl-acyl carrier protein reductase (InhA) is a clinically validated and attractive target for anti-tubercular drug discovery. InhA is a key enzyme in the type II fatty acid synthase (FAS-II) system, which is essential for the biosynthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall. This technical guide provides an in-depth analysis of the structural and molecular basis of the binding of **NITD-916**, a potent 4-hydroxy-2-pyridone derivative, to InhA. **NITD-916** is a direct inhibitor of InhA, circumventing the common resistance mechanisms associated with the prodrug isoniazid, which requires activation by the catalase-peroxidase KatG.[1]

## Mechanism of Action

**NITD-916** is an orally active, direct inhibitor of the mycobacterial enoyl reductase InhA.[2] Its mechanism of action involves the formation of a ternary complex with InhA and the reduced form of nicotinamide adenine dinucleotide (NADH).[1][2] This binding event effectively blocks the fatty acyl substrate binding pocket of InhA, thereby inhibiting its enzymatic activity.[1][2] The inhibition of InhA disrupts the FAS-II pathway, leading to a reduction in the synthesis of mycolic acids.[2] Mycolic acids are crucial for the structural integrity of the mycobacterial cell wall. Their

depletion results in cell death, underpinning the potent anti-tuberculosis effects of **NITD-916**.<sup>[2]</sup>  
<sup>[3]</sup>







[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Direct inhibitors of InhA active against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Efficacy of NITD-916 against *Mycobacterium fortuitum* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Structural Basis of NITD-916 Binding to InhA: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15568402#structural-basis-of-nitd-916-binding-to-inha>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)